1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including potential anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine involves multiple stepsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Scientific Research Applications
1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific kinases, such as CDK2 (cyclin-dependent kinase 2). By binding to the active site of the kinase, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but may have different selectivity profiles.
Thioglycoside derivatives: These compounds show potent cytotoxic activities against various cancer cell lines. The uniqueness of 1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine lies in its specific structure, which provides a distinct binding affinity and selectivity for its molecular targets.
Properties
Molecular Formula |
C20H17ClN8 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17ClN8/c1-11-17-19(22)24-10-25-20(17)28(26-11)12(2)18-15-4-3-13(21)9-16(15)29(27-18)14-5-7-23-8-6-14/h3-10,12H,1-2H3,(H2,22,24,25)/t12-/m0/s1 |
InChI Key |
GXOALVFPYNWGHO-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=NN(C2=NC=NC(=C12)N)[C@@H](C)C3=NN(C4=C3C=CC(=C4)Cl)C5=CC=NC=C5 |
Canonical SMILES |
CC1=NN(C2=NC=NC(=C12)N)C(C)C3=NN(C4=C3C=CC(=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
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